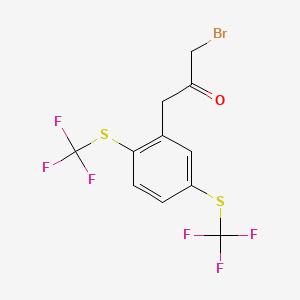
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of a suitable precursor, followed by bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethylthio groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boron reagent, forming new carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those containing trifluoromethyl groups, which are known for their pharmacological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through the trifluoromethylthio groups. These groups are highly electronegative and can form strong interactions with biological molecules, affecting their function. The bromine atom can also participate in reactions that modify the compound’s activity, such as substitution or coupling reactions .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one include:
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the sulfur atoms, which may affect its reactivity and applications.
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic reactions, highlighting the versatility of trifluoromethyl-containing compounds.
Biological Activity
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes trifluoromethylthio groups and a bromopropanone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.
- Molecular Formula : C11H7BrF6OS2
- Molecular Weight : 413.2 g/mol
- Structure : The compound features a phenyl ring substituted with two trifluoromethylthio groups and a bromopropanone functional group, which enhances its lipophilicity and reactivity.
The biological activity of this compound is attributed to its structural characteristics:
- Trifluoromethylthio Groups : These groups are highly electronegative and can form strong interactions with biological molecules, potentially influencing their function.
- Bromopropanone Moiety : This part of the molecule can act as an electrophile, allowing it to interact with nucleophilic sites in biomolecules, which may lead to inhibition of key enzymes or disruption of cellular processes.
Biological Activity Insights
Research into the biological activity of this compound is still ongoing. However, preliminary studies suggest several potential areas of interest:
- Anticancer Activity : The compound may interact with cellular signaling pathways involved in cancer progression. Its ability to penetrate biological membranes could facilitate its action within cells.
- Antidiabetic Properties : Similar compounds have shown efficacy in lowering glucose levels in various models, indicating that this compound may possess similar properties.
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving similar trifluoromethylthio compounds demonstrated significant cytotoxic effects against glioblastoma cell lines. The results indicated that compounds with similar structures could induce apoptosis in cancer cells through DNA damage mechanisms .
- Molecular Docking Simulations : Computational studies have suggested that this compound can effectively bind to target proteins involved in metabolic pathways. This binding could lead to altered enzymatic activity, impacting cellular metabolism .
- ADMET Predictions : In silico predictions regarding absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest that this compound follows Lipinski's rule of five, indicating favorable pharmacokinetic properties for further drug development .
Applications
The potential applications of this compound span several domains:
- Pharmaceutical Development : As an intermediate in drug synthesis, particularly for compounds targeting cancer and metabolic diseases.
- Agrochemical Applications : Its unique properties make it suitable for developing pesticides and herbicides that require specific interactions with biological targets.
- Materials Science : The incorporation of trifluoromethyl groups can enhance the performance characteristics of polymers and coatings.
Properties
Molecular Formula |
C11H7BrF6OS2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
JYFSAYCDGBLZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















